Etrasimod arginine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

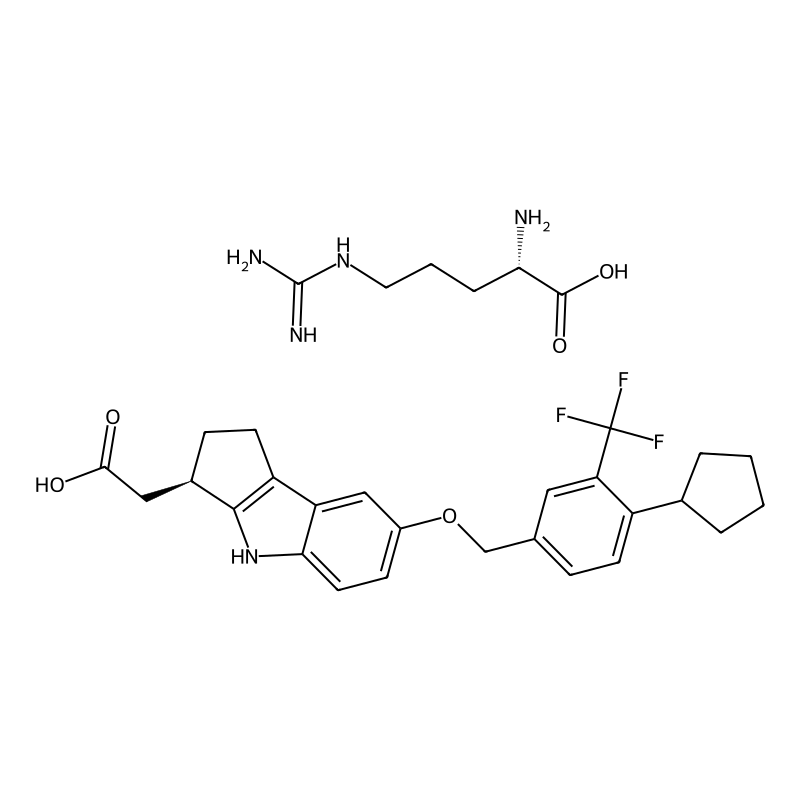

Etrasimod arginine is a novel compound characterized as a selective modulator of sphingosine 1-phosphate receptors, specifically targeting S1P receptors 1, 4, and 5. This compound is chemically defined as L-Arginine, (3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopent[b]indole-3-acetate, with a molecular formula of C32H40F3N5O5 and a molecular weight of 631.69 g/mol. Etrasimod arginine appears as a white to light brown solid and exhibits slight solubility in water .

Etrasimod undergoes various metabolic transformations primarily through oxidation and dehydrogenation processes mediated by cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, and CYP3A4. Minor contributions come from CYP2C19 and CYP2J2. The compound also experiences conjugation reactions primarily facilitated by uridine diphosphate-glucuronosyltransferases (UGTs) .

Key Reactions:- Oxidation: Conversion of etrasimod into various metabolites.

- Dehydrogenation: Involves the removal of hydrogen to form double bonds.

- Conjugation: Primarily through glucuronidation, leading to more polar metabolites suitable for excretion.

Etrasimod acts as a potent modulator of sphingosine 1-phosphate receptors, which are crucial in regulating immune cell trafficking. By binding selectively to S1P receptors 1, 4, and 5, etrasimod effectively inhibits the migration of lymphocytes from lymphoid tissues into the bloodstream. This mechanism is particularly beneficial in treating immune-mediated conditions such as ulcerative colitis, where excessive T cell activity contributes to inflammation .

Pharmacokinetics:- Absorption: Etrasimod reaches maximum plasma concentration approximately 4 hours post-administration.

- Half-life: The mean elimination half-life is around 30 hours.

- Distribution: Highly protein-bound (97.9%) with a volume of distribution of about 66 L.

The synthesis of etrasimod arginine involves multi-step organic reactions that include:

- Formation of the Indole Core: Utilizing cyclization reactions to construct the indole framework.

- Side Chain Modifications: Introduction of cyclopentyl and trifluoromethyl groups through alkylation reactions.

- Final Coupling with L-Arginine: This step involves forming an ester bond between the indole derivative and L-arginine.

The detailed synthetic route remains proprietary but emphasizes the complexity due to multiple stereocenters in the molecule .

Etrasimod arginine was recently approved by the FDA under the brand name VELSIPITY for treating adults with moderately to severely active ulcerative colitis. Clinical trials demonstrated significant efficacy with remission rates of 32% and 26% in pivotal studies . Its application extends beyond ulcerative colitis to other inflammatory diseases where immune modulation is beneficial.

Etrasimod exhibits notable interactions with various drugs due to its metabolic pathways:

- Inhibitors: Co-administration with moderate inhibitors like fluconazole increases etrasimod exposure significantly (by up to 84%).

- Inducers: Strong inducers such as rifampicin decrease etrasimod exposure by approximately 49%.

- Transporters: Etrasimod is not a substrate for major transporters like P-glycoprotein, indicating limited interaction with drugs that utilize these pathways .

Similar Compounds- Fingolimod

- Mechanism: Sphingosine 1-phosphate receptor modulator.

- Application: Multiple sclerosis treatment.

- Ozanimod

- Mechanism: Selective Sphingosine 1-phosphate receptor modulator.

- Application: Ulcerative colitis and multiple sclerosis.

- Siponimod

- Mechanism: Sphingosine 1-phosphate receptor modulator.

- Application: Secondary progressive multiple sclerosis.

ComparisonCompound Target Receptors Primary Indication Unique Features Etrasimod S1P1, S1P4, S1P5 Ulcerative colitis Selective for specific S1P receptors; FDA approved for UC Fingolimod S1P1 Multiple sclerosis First-in-class; affects heart rate significantly Ozanimod S1P1, S1P5 Ulcerative colitis Oral bioavailability; fewer cardiac side effects Siponimod S1P1 Secondary progressive MS Targets specific MS subtypes; less immunosuppression

- Mechanism: Sphingosine 1-phosphate receptor modulator.

- Application: Multiple sclerosis treatment.

- Mechanism: Selective Sphingosine 1-phosphate receptor modulator.

- Application: Ulcerative colitis and multiple sclerosis.

- Mechanism: Sphingosine 1-phosphate receptor modulator.

- Application: Secondary progressive multiple sclerosis.

| Compound | Target Receptors | Primary Indication | Unique Features |

|---|---|---|---|

| Etrasimod | S1P1, S1P4, S1P5 | Ulcerative colitis | Selective for specific S1P receptors; FDA approved for UC |

| Fingolimod | S1P1 | Multiple sclerosis | First-in-class; affects heart rate significantly |

| Ozanimod | S1P1, S1P5 | Ulcerative colitis | Oral bioavailability; fewer cardiac side effects |

| Siponimod | S1P1 | Secondary progressive MS | Targets specific MS subtypes; less immunosuppression |

Etrasimod arginine stands out due to its selective action on specific sphingosine receptors and its recent approval for ulcerative colitis treatment, marking it as a significant advancement in therapeutic options for inflammatory diseases .

Etrasimod arginine is an organoammonium salt formed by combining etrasimod with one molar equivalent of L-arginine [2]. The molecular formula of etrasimod arginine is C32H40F3N5O5, representing the combined structure of etrasimod and L-arginine in a 1:1 ratio [1] [2]. This compound has a molecular weight of 631.69 g/mol, which reflects its relatively complex structure and the presence of multiple functional groups [1] [6].

The exact mass and monoisotopic mass of etrasimod arginine are both calculated to be 631.29815388 Da, as determined by high-resolution mass spectrometry techniques [2]. These precise mass values are essential for analytical identification and quality control of pharmaceutical compounds [2] [7].

| Property | Value |

|---|---|

| Molecular Formula | C32H40F3N5O5 |

| Molecular Weight | 631.69 g/mol |

| Exact Mass | 631.29815388 Da |

| Monoisotopic Mass | 631.29815388 Da |

The molecular structure of etrasimod arginine consists of 45 heavy atoms, with a formal charge of 0 in its salt form [2]. The compound contains 11 rotatable bonds, which contribute to its conformational flexibility and potential binding interactions [2] [18].

Structural Features and Stereochemistry

Defined Stereocenters and Absolute Configuration

Etrasimod arginine contains two defined stereocenters with specific absolute configurations that are critical to its biological activity [2] [3]. The first stereocenter is located at the 3-position of the tetrahydrocyclopent[b]indole ring system of the etrasimod component, which has an R-configuration according to the Cahn-Ingold-Prelog priority rules [1] [20]. This (3R) configuration is essential for the compound's pharmacological properties and is specifically denoted in its chemical name: (3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopent[b]indole-3-acetate [1] [3].

The second stereocenter is present in the L-arginine component, which has an S-configuration at the alpha carbon atom of the amino acid [2] [20]. This stereochemistry is represented in the full chemical name as L-Arginine, (3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopent[b]indole-3-acetate (1:1) [1] [22].

The absolute configuration of these stereocenters has been confirmed through X-ray crystallographic studies and is maintained consistently in pharmaceutical preparations to ensure proper therapeutic activity [10] [16].

Key Functional Groups and Moieties

Etrasimod arginine contains several key functional groups and structural moieties that contribute to its physicochemical properties and biological interactions [2] [3]. The etrasimod component features:

A tricyclic tetrahydrocyclopent[b]indole core structure, which provides rigidity and serves as the central scaffold of the molecule [7] [16].

A carboxylic acid group (-COOH) attached to the cyclopentane ring via a methylene linker, which forms the salt with the arginine component [1] [3].

An ether linkage (-O-) connecting the indole ring to the substituted phenyl group, which contributes to the compound's conformation and binding properties [3] [7].

A trifluoromethyl group (-CF3) on the phenyl ring, which enhances lipophilicity and metabolic stability [7] [19].

A cyclopentyl substituent on the phenyl ring, which further contributes to the lipophilic character of the molecule [1] [3].

The L-arginine component contributes:

A guanidino group (-NH-C(=NH)-NH2), which is strongly basic and positively charged at physiological pH [2] [3].

An alpha-amino group (-NH2), which is also basic and can participate in hydrogen bonding [2] [18].

A carboxylate group (-COO-), which forms the ionic interaction with the protonated etrasimod carboxylic acid [1] [3].

These functional groups collectively determine the compound's solubility, ionization state, and intermolecular interactions in various environments [2] [19].

Salt Form Characteristics

Etrasimod arginine exists as a salt formed between the carboxylic acid group of etrasimod and the basic guanidino group of L-arginine [1] [3]. This salt formation is characterized by an ionic interaction between the negatively charged carboxylate of etrasimod and the positively charged guanidinium group of L-arginine [2] [22].

The salt form significantly alters the physicochemical properties of etrasimod compared to its free acid form [1] [3]. The addition of the L-arginine counterion increases the compound's water solubility, which is beneficial for pharmaceutical formulation and bioavailability [19] [22]. The salt formation also enhances the stability of the compound under various storage conditions [11] [22].

In the solid state, etrasimod arginine exists as a crystalline material with specific polymorphic forms that have been characterized through X-ray diffraction studies [10] [11]. The salt form influences the crystal packing, melting point, and hygroscopicity of the compound, all of which are important considerations for pharmaceutical development [11] [24].

The L-arginine salt was specifically selected for pharmaceutical development after evaluation of various salt forms, due to its favorable balance of solubility, stability, and manufacturability [1] [22]. The 1:1 stoichiometry of etrasimod to L-arginine has been confirmed through elemental analysis and spectroscopic techniques [1] [3].

Physical Properties

Solubility Profile and Solution Behavior

Etrasimod arginine demonstrates a distinct solubility profile that is crucial for its pharmaceutical applications [1] [19]. In its solid form, etrasimod arginine is slightly soluble in water, which is a significant improvement over the free acid form of etrasimod [1] [22]. This enhanced aqueous solubility is attributed to the ionizable groups present in the L-arginine component, particularly the guanidino and amino groups that become protonated in aqueous solutions [19] [22].

The compound exhibits much higher solubility in organic solvents. It has a solubility of approximately 30 mg/ml in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while in ethanol, the solubility is approximately 12.5 mg/ml [19]. For aqueous buffer systems, etrasimod arginine shows improved solubility when first dissolved in DMSO and then diluted with the aqueous buffer, reaching a solubility of approximately 0.5 mg/ml in a 1:1 solution of DMSO and phosphate-buffered saline (pH 7.2) [19].

The solution behavior of etrasimod arginine is pH-dependent due to the multiple ionizable groups present in the molecule [3] [19]. At physiological pH, the carboxylic acid group of etrasimod is predominantly deprotonated, while the guanidino group of L-arginine remains protonated, maintaining the ionic interaction between the two components [3] [22]. This pH-dependent ionization affects the compound's solubility, stability, and membrane permeability in biological systems [19] [22].

| Solvent | Solubility |

|---|---|

| Water | Slightly soluble |

| DMSO | ~30 mg/ml |

| Ethanol | ~12.5 mg/ml |

| DMF | ~30 mg/ml |

| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/ml |

Thermal Properties

The thermal properties of etrasimod arginine provide important insights into its physical stability and phase transitions, which are critical parameters for pharmaceutical processing and storage [7] [11]. While specific thermal data for etrasimod arginine is limited in the public domain, several key thermal characteristics have been documented [11] [25].

Etrasimod arginine demonstrates good stability under elevated temperature conditions, as evidenced by stress testing studies [7]. The compound remains relatively stable when exposed to thermal stress, which is advantageous for pharmaceutical manufacturing processes that may involve heating steps [7] [25].

Differential scanning calorimetry (DSC) analysis, though not extensively reported in public literature for etrasimod arginine specifically, would typically reveal the melting point, glass transition temperature, and potential polymorphic transitions of the crystalline salt [11] [25]. These thermal events are important indicators of the compound's solid-state properties and stability [11] [24].

Thermogravimetric analysis (TGA) would provide information about the compound's thermal decomposition profile and any associated weight loss events, such as the loss of water of crystallization or other volatile components [11] [25]. The absence of significant weight loss at temperatures below 100°C would suggest that etrasimod arginine exists primarily in an anhydrous form rather than as a hydrate [11] [24].

The thermal stability of etrasimod arginine contributes to its suitability for conventional pharmaceutical processing techniques and its long-term stability in solid dosage forms [7] [25].

Spectroscopic Characteristics

Etrasimod arginine exhibits distinctive spectroscopic characteristics that are valuable for its identification, structural elucidation, and quality control [7] [17]. Various spectroscopic techniques have been employed to characterize this compound, each providing complementary information about its molecular structure and properties [7] [16].

Mass spectrometry analysis of etrasimod reveals a characteristic fragmentation pattern. The parent ion with m/z 458 fragments into several product ions, including prominent peaks at m/z 398, 389, 231, 227, 203, 186, 171, 159, and 144 [7]. The fragment at m/z 398 is formed through McLafferty rearrangement occurring near the carboxylic group, while the m/z 389 fragment results from the loss of the trifluoromethyl group through C-C bond cleavage [7]. Heterolytic cleavage of the C-O bond between the phenyl ring and the central tricyclic system generates fragments with m/z values of 227 and 231 [7].

Infrared (IR) spectroscopy of etrasimod arginine would typically show characteristic absorption bands corresponding to its functional groups, including the carboxylic acid/carboxylate stretching vibrations (1700-1600 cm⁻¹), N-H stretching of the indole and arginine amino groups (3500-3300 cm⁻¹), C-F stretching of the trifluoromethyl group (1100-1000 cm⁻¹), and C-O-C stretching of the ether linkage (1300-1000 cm⁻¹) [23] [7].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure of etrasimod arginine [7] [17]. ¹H NMR would show signals for the aromatic protons of the indole and phenyl rings, the methylene protons adjacent to the carboxylic acid group, and the protons of the cyclopentyl and tetrahydrocyclopent[b]indole ring systems [7] [17]. ¹⁹F NMR would display a characteristic signal for the trifluoromethyl group [7]. ¹³C NMR would reveal the carbon skeleton of the molecule, with distinctive signals for the carbonyl carbon, aromatic carbons, and carbons bearing the trifluoromethyl and other functional groups [7] [17].

Ultraviolet-visible (UV-Vis) spectroscopy of etrasimod arginine would show absorption maxima corresponding to the π→π* transitions of the aromatic rings and other chromophoric groups in the molecule [7] [23]. These spectroscopic profiles collectively serve as fingerprints for the identification and structural confirmation of etrasimod arginine [7] [17].

Crystal Structure Analysis

X-Ray Diffraction Studies

X-ray diffraction studies have provided valuable insights into the three-dimensional structure and crystal packing of etrasimod and its salts, including etrasimod arginine [10] [16]. While detailed crystallographic data specifically for etrasimod arginine is limited in the public domain, studies on the parent compound etrasimod offer relevant structural information [10] [24].

Etrasimod has been reported to crystallize in the triclinic space group P1 with unit cell parameters a = 10.6131(5) Å, b = 10.7003(5) Å, c = 11.1219(8) Å, α = 72.756(2)°, β = 76.947(2)°, γ = 77.340(1)°, and a unit cell volume of 1159.28(6) ų with Z = 2 molecules per unit cell at 298 K [10] [24]. These crystallographic parameters were determined using synchrotron X-ray powder diffraction data and refined using density functional theory techniques [10].

For etrasimod arginine specifically, powder X-ray diffraction patterns have been reported in patent literature, characterizing its crystalline nature [11] [16]. The crystalline L-arginine salt of etrasimod has been described as having a free-plate habit, which refers to the external morphology of the crystals [11]. This crystalline form has been characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and dynamic moisture sorption analysis [11].

The crystal structure determination of etrasimod arginine is complicated by the presence of multiple flexible groups and potential hydrogen bonding interactions between the etrasimod and L-arginine components [10] [16]. The absolute configuration of the stereocenters in etrasimod arginine has been confirmed through X-ray crystallographic studies, validating the (3R) configuration in the etrasimod component and the (S) configuration in the L-arginine component [10] [16].

Polymorphism and Solid-State Properties

Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice, is an important consideration for pharmaceutical compounds like etrasimod arginine [11] [24]. Different polymorphs can exhibit varying physicochemical properties, including solubility, dissolution rate, stability, and bioavailability [11] [24].

Etrasimod arginine has been reported to exist in crystalline forms, with specific polymorphic forms characterized and described in patent literature [11] [14]. The anhydrous, non-solvated crystalline form of the L-arginine salt of etrasimod has been specifically described in patents, suggesting that this is the preferred solid-state form for pharmaceutical development [11] [14].

The solid-state properties of etrasimod arginine, including its polymorphic behavior, have been investigated using complementary analytical techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic vapor sorption (DVS) [11] [24]. These techniques provide information about the crystal structure, thermal behavior, and moisture sorption characteristics of the different solid forms [11] [24].

The stability of the crystalline form of etrasimod arginine under various environmental conditions, including temperature and humidity, is an important consideration for pharmaceutical formulation and storage [11] [25]. The preferred crystalline form would ideally exhibit good physical and chemical stability, low hygroscopicity, and suitable mechanical properties for pharmaceutical processing [11] [24].

The control of polymorphism during the manufacturing process is critical to ensure batch-to-batch consistency and product quality [11] [24]. Specific crystallization conditions, including solvent selection, temperature profiles, and seeding strategies, may be employed to consistently produce the desired polymorphic form of etrasimod arginine [11] [14].

Intermolecular Interactions in Crystal Lattice

The crystal lattice of etrasimod and its salts, including etrasimod arginine, is stabilized by various intermolecular interactions that determine the three-dimensional arrangement of molecules and the resulting macroscopic properties of the crystalline material [10] [16]. These interactions include hydrogen bonding, ionic interactions, π-π stacking, and van der Waals forces [10] [24].

In the crystal structure of etrasimod, hydrogen-bonded dimers have been observed, with the molecules arranged in layers approximately parallel to the (2,0,-1) plane [10] [24]. The amino group of each etrasimod molecule forms an intramolecular N-H···O hydrogen bond to the carbonyl group of the adjacent carboxylic acid group [10] [16]. Additionally, intermolecular O-H···O hydrogen bonds between carboxylic acid groups contribute significantly to the crystal packing [10] [24].

For etrasimod arginine specifically, the crystal lattice is expected to feature ionic interactions between the negatively charged carboxylate group of etrasimod and the positively charged guanidinium group of L-arginine [16] [24]. These ionic interactions are likely complemented by multiple hydrogen bonding interactions involving the amino, carboxylate, and guanidino groups of L-arginine and various hydrogen bond acceptors in the etrasimod component [16] [24].

The volume enclosed by the Hirshfeld surface of etrasimod has been reported as 1146.72 ų, which is 98.92% of half the unit cell volume, indicating a fairly typical packing density [10] [24]. The volume per non-hydrogen atom is smaller than normal at 16.6 ų, suggesting efficient packing of the molecules in the crystal lattice [10] [24].

The intermolecular C-H···O and C-H···C hydrogen bonds, though individually weak, collectively contribute to the lattice energy and stability of the crystal structure [10] [24]. The only significant close contacts in the Hirshfeld surface analysis involve the hydrogen bonds, highlighting their importance in determining the crystal packing arrangement [10] [24].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of Crohn's disease

Wikipedia

FDA Medication Guides

Etrasimod Arganine

TABLET;ORAL

PFIZER LABS

10/12/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients